2,4-D dimethylamine salt

Herbicide volatility Off-target drift Crop safety

Choose 2,4-D DMA salt over ester formulations for 440× lower volatility, eliminating off-target drift near sensitive crops. Reduces soil microbial impact by ~50% versus iso-octyl ester. Water solubility 300 g/100 g ensures rapid tank mixing. In hard-water areas, use ammonium sulfate adjuvants to prevent Ca²⁺/Mg²⁺ antagonism. Specify for rights-of-way, vineyards, IPM research, and rotational flexibility requiring rapid dissipation (DT₅₀ 1.1–20 days).

Molecular Formula C10H13Cl2NO3
Molecular Weight 266.12 g/mol
CAS No. 2008-39-1
Cat. No. B165532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-D dimethylamine salt
CAS2008-39-1
Synonyms2,4 D amine
2,4-D amine
2,4-D-amine, sodium salt
2,4-dichlorophenoxyacetic acid dimethylamine
dikamin D
U46 D fluid
Molecular FormulaC10H13Cl2NO3
Molecular Weight266.12 g/mol
Structural Identifiers
SMILESC[NH2+]C.C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-]
InChIInChI=1S/C8H6Cl2O3.C2H7N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3-2/h1-3H,4H2,(H,11,12);3H,1-2H3
InChIKeyIUQJDHJVPLLKFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in methyl, ethyl, and isopropyl alcohols, acetone;  insol in kerosene and diesel oil
All in g/100 ml @ 20 °C: Acetonitrile, 1.06;  methanol > 50;  toluene, 0.165;  n-hexane, 0.00357;  octanol, 5.41
In water, 3X10+6 g/ml @ 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





2,4-D Dimethylamine Salt (CAS 2008-39-1): Technical Specifications and Procurement Considerations for Agricultural and Research Applications


2,4-D dimethylamine salt (DMA salt; CAS 2008-39-1) is a water-soluble amine salt formulation of 2,4-dichlorophenoxyacetic acid, a systemic phenoxyacetic acid herbicide widely used for selective post-emergence control of broadleaf weeds in cereals, pastures, turf, and non-cropland areas [1]. The compound appears as a brown liquid in commercial formulations and exhibits exceptionally high water solubility of 300 g/100 g at 20°C . As a synthetic auxin herbicide, 2,4-D DMA salt mimics natural plant hormones to disrupt normal growth patterns in susceptible dicotyledonous plants while sparing most monocotyledonous crops . The DMA salt form accounts for approximately 90-95% of total global 2,4-D usage alongside the 2-ethylhexyl ester (EHE) form [2].

Why Formulation Salt Selection Matters: 2,4-D DMA Salt vs. Esters and Alternative Salts in Scientific and Industrial Procurement


The choice of 2,4-D salt form is not interchangeable without quantifiable consequences for application safety, environmental fate, and formulation stability. While 2,4-D acid is the common active moiety, the counterion determines critical performance parameters. Ester formulations exhibit volatility approximately 440 times higher than amine salts [1], creating off-target drift risks that amine formulations mitigate. Conversely, the DMA salt itself presents specific formulation limitations: at high concentrations (625 g acid equivalent/L), it crystallizes at 0°C [2], and it exhibits incompatibility with hard water spray carriers due to precipitation of calcium and magnesium salts [3]. These salt-specific properties mean that substituting the DMA salt with an alternative 2,4-D form (e.g., choline salt, isopropylamine salt, or ester) without accounting for these differential characteristics can lead to either off-target crop injury from volatility, equipment clogging from precipitation, or reduced efficacy from antagonistic spray carrier interactions.

Quantitative Differentiation Evidence for 2,4-D Dimethylamine Salt: Head-to-Head Comparisons for Evidence-Based Selection


Volatility Reduction: DMA Salt vs. High-Volatile Ester Formulations

The dimethylamine salt of 2,4-D exhibits dramatically lower volatility compared to ester formulations. In controlled volatilization studies, the relative volatilities of various formulated esters and amines were quantified at a magnitude of 440:33:1 for high-volatile ester, low-volatile ester, and amine salts, respectively [1]. This represents an approximately 440-fold reduction in vapor-phase off-target movement potential when selecting the DMA salt over a high-volatile ester formulation. A 2022 field study confirmed that under field conditions, there was no statistically significant difference in vapor emissions between the amine and choline salts of 2,4-D, with both demonstrating minimal volatility [2].

Herbicide volatility Off-target drift Crop safety

Aquatic Environmental Fate: DMA Salt Half-Life in Natural Waters vs. Other 2,4-D Forms

The DMA salt of 2,4-D demonstrates rapid dissipation in natural surface waters. Following aerial application, half-lives of 2,4-D determined in natural waters ranged from 1.1 to 20 days [1]. For aquatic toxicity, the 14-day EC50 for Lemna gibba (duckweed) was 0.58 mg/L for the DMA salt, compared to 0.5 mg/L for the ethylhexyl ester and 3.3 mg/L for the 2,4-D acid form [1]. The DMA salt rapidly dissociates to the parent acid in the environment, after which typical half-life ranges from a few days to a few weeks depending on soil type and weather conditions [2].

Environmental fate Aquatic toxicology Regulatory compliance

Soil Microorganism Impact: DMA Salt vs. Iso-Octyl Ester

At an application rate of 0.95 kg/ha, populations of bacteria, fungi, and actinomycetes were reduced by 26.3%, 19.5%, and 30%, respectively, by the iso-octyl ester of 2,4-D, but the reductions were approximately half as severe with the DMA salt formulation [1]. At the standard 25 ppm soil concentration, populations of aerobic bacteria, actinomycetes, and fungi were not affected by 2,4-D [1].

Soil microbiology Non-target effects Environmental safety

Formulation Low-Temperature Stability Limitation: DMA Salt vs. Mixed Salt Formulations

The DMA salt of 2,4-D exhibits a specific and quantifiable low-temperature stability limitation. An aqueous formulation containing 625 grams acid equivalent per liter (gae/L) of the DMA salt of 2,4-D crystallizes at 0°C [1]. In contrast, selected combinations of the DMA salt with dimethylethanolamine (DMEA) or diethylethanolamine (DEEA) salts of 2,4-D in ratios between 55:45 and 40:60 exhibit significantly greater low-temperature stability at equivalent high concentrations [1].

Formulation stability Low-temperature storage High-concentration liquid

Spray Carrier Compatibility: DMA Salt Antagonism by Hard Water Cations

The efficacy of 2,4-D dimethylamine salt is susceptible to antagonism by divalent cations in hard water spray carriers. Calcium chloride in the spray carrier antagonized the toxicity of dimethylamine 2,4-D to kochia (Kochia scoparia) in greenhouse experiments [1]. Diammonium sulfate or ammonium nitrate adjuvants can overcome this calcium chloride antagonism [1]. This characteristic is shared with other amine salt herbicides including dimethylamine dicamba and dimethylamine MCPA [1].

Spray application Water hardness Adjuvant compatibility

Soil Sorption and Mobility: Low Koc Indicating High Leaching Potential

The DMA salt of 2,4-D exhibits low soil sorption with a reported Koc value of approximately 60 [1], though other sources report an average Koc of 20 mL/g for the acid and DMA salt forms [2]. In comparative sorption studies across six soils, 2,4-D-DMA was among the least sorbed herbicides tested, with sorption lower than acetochlor, chlorotoluron, and trifluralin [3]. This low sorption correlates with high mobility in soil profiles. 2,4-D dimethylamine salt is characterized as having high mobility in soil, with movement to groundwater occurring more rapidly than for methomyl in certain soil types [4].

Soil mobility Groundwater contamination Sorption coefficient

Evidence-Based Application Scenarios for 2,4-D Dimethylamine Salt: Where Differential Properties Drive Optimal Selection


Proximity Spraying Near Dicot-Sensitive Crops (Cotton, Soybean, Tomato, Grape)

The 440-fold lower volatility of the DMA salt compared to high-volatile esters [1] makes this formulation the preferred choice for broadleaf weed control in areas adjacent to susceptible crops. Field studies confirm that amine and choline salt formulations produce comparable minimal vapor emissions under field conditions [2], enabling use where off-target auxin herbicide injury from volatile esters would be unacceptable. This scenario directly applies to mixed-crop agricultural regions, vineyard-adjacent pastures, and rights-of-way near horticultural production.

Soil Health-Conscious Agricultural Programs and Research Field Trials

The DMA salt formulation reduces soil microbial population impacts by approximately 50% compared to iso-octyl ester at equivalent application rates [1]. This differential property supports selection in integrated pest management systems, organic transition research, or studies examining soil ecology endpoints. Researchers designing experiments with soil microbiome endpoints should specify DMA salt rather than ester formulations to minimize confounding non-target effects on microbial communities.

Non-Crop Industrial Vegetation Management with Short Re-Entry Intervals

The DMA salt's combination of low volatility and rapid environmental dissipation (half-life in natural waters 1.1-20 days [1]) supports applications in industrial sites, utility rights-of-way, and rail corridors where both worker re-entry timing and off-site movement concerns constrain product selection. The low Koc value (~60) indicates limited soil persistence that may be advantageous where rotational flexibility or minimal carryover is required, though this same property necessitates careful consideration in areas with shallow groundwater.

Hard-Water Region Applications Requiring Adjuvant Adjustment

In agricultural regions with hard water supplies (elevated Ca²⁺, Mg²⁺), the DMA salt's demonstrated antagonism by calcium chloride [1] necessitates specific operational adjustments. Users must incorporate diammonium sulfate or ammonium nitrate adjuvants to overcome cation antagonism and restore full herbicidal efficacy. This scenario is critical for procurement planning in high-calcium water regions (e.g., limestone aquifer areas), where product cost calculations must include required adjuvant expenditures that would not apply to alternative herbicides with lower cation sensitivity.

Technical Documentation Hub

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